molecular formula C17H18N2O2 B5765100 3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione

3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione

Numéro de catalogue B5765100
Poids moléculaire: 282.34 g/mol
Clé InChI: SWNKMQTXYNJEJD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione, also known as PD-153035, is a small molecule tyrosine kinase inhibitor. It has been extensively studied for its potential use in cancer treatment, specifically in targeting the epidermal growth factor receptor (EGFR) pathway. In

Mécanisme D'action

3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione binds to the ATP-binding site of the EGFR tyrosine kinase, preventing the phosphorylation of downstream signaling proteins. This leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. 3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione specifically targets the EGFR pathway, which is frequently overexpressed or mutated in various types of cancer.
Biochemical and Physiological Effects
3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione has been shown to have a potent inhibitory effect on the EGFR pathway, leading to a decrease in cell proliferation and an increase in apoptosis. It has also been shown to inhibit angiogenesis, which is important for the growth and spread of tumors. 3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione has been evaluated for its toxicity and pharmacokinetic properties, showing a favorable safety profile and good bioavailability.

Avantages Et Limitations Des Expériences En Laboratoire

3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione is a well-characterized small molecule inhibitor that has been extensively studied in preclinical and clinical settings. It has a high potency and specificity for the EGFR tyrosine kinase, making it an attractive target for cancer treatment. However, 3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione has some limitations for lab experiments, such as its solubility and stability in aqueous solutions. It also requires careful handling due to its potential toxicity.

Orientations Futures

For research include the development of more potent and selective inhibitors, the identification of biomarkers for patient selection, and the exploration of combination therapies with other targeted agents or immunotherapies. 3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione may also have potential for the treatment of other diseases, such as inflammatory disorders or neurological disorders.
Conclusion
In conclusion, 3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione is a small molecule tyrosine kinase inhibitor that has shown promising results in cancer treatment. It specifically targets the EGFR pathway, leading to a decrease in cell proliferation, induction of apoptosis, and suppression of angiogenesis. 3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione has been extensively studied for its potential use in cancer treatment, and future research may lead to the development of more effective therapies.

Méthodes De Synthèse

3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a quinazoline ring system, followed by the introduction of the cyclohexyl and propynyl groups. The final product is obtained through purification and isolation steps. The synthesis of 3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione has been optimized over the years, resulting in higher yields and purity.

Applications De Recherche Scientifique

3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione has been extensively studied for its potential use in cancer treatment. It acts as a competitive inhibitor of the EGFR tyrosine kinase, blocking downstream signaling pathways that are involved in cell proliferation, differentiation, and survival. 3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione has shown promising results in preclinical studies, inhibiting the growth of various cancer cell lines and tumor xenografts. It has also been evaluated in clinical trials for the treatment of non-small cell lung cancer and head and neck cancer.

Propriétés

IUPAC Name

3-cyclohexyl-1-prop-2-ynylquinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-2-12-18-15-11-7-6-10-14(15)16(20)19(17(18)21)13-8-4-3-5-9-13/h1,6-7,10-11,13H,3-5,8-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNKMQTXYNJEJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2C(=O)N(C1=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclohexyl-1-(prop-2-yn-1-yl)quinazoline-2,4(1H,3H)-dione

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.